molecular formula C15H13N3O2S B8717986 Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate CAS No. 64064-30-8

Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate

Cat. No.: B8717986
CAS No.: 64064-30-8
M. Wt: 299.3 g/mol
InChI Key: AZVVTQGWPFAASW-UHFFFAOYSA-N
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Description

Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse range of applications. This compound is known for its unique structural features, which include an imidazo[1,2-a]pyridine core substituted with a phenylsulfanyl group and a carbamate moiety. These structural elements contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate typically involves a multi-step process. One common method includes the condensation of appropriately substituted 2-aminopyridine with methyl chloroacetylcarbamate. This reaction is often carried out under reflux conditions in the presence of a base such as potassium carbonate. The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon and hydrogen.

    Substitution: The carbamate moiety can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Various nucleophiles like amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted carbamates

Scientific Research Applications

Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The phenylsulfanyl group is believed to play a crucial role in binding to the active site of enzymes or receptors, thereby modulating their activity. The carbamate moiety can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (6-(phenylthio)imidazo[1,2-a]pyridin-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenylsulfanyl and carbamate moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

64064-30-8

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

methyl N-(6-phenylsulfanylimidazo[1,2-a]pyridin-2-yl)carbamate

InChI

InChI=1S/C15H13N3O2S/c1-20-15(19)17-13-10-18-9-12(7-8-14(18)16-13)21-11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19)

InChI Key

AZVVTQGWPFAASW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CN2C=C(C=CC2=N1)SC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.200 G. of 2-amino 6-(phenylthio) imidazo [1,2-a] pyridine is suspended in 2.2 ml. of water and treated dropwise with 0.0140 gm. of methyl chloroformate. After stirring the reaction mixture for 30 minutes at room temperature, solid sodium bicarbonate (0.111 gm.) is added in small portions. The solids are collected by filtration washed with water and dried. After recrystallization from ethanol, the purified 2-methoxycarbonylamino-6-(phenylthio) imidazo [1,2-a] pyridine m.p. 247°-249° C. is obtained.
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